CB1 Receptor Binding Affinity: THC-COOH Exhibits Negligible Binding vs. THC (Ki ≈ 5.91 nM) and 11-OH-THC (Ki ≈ 0.37 nM)
THC-COOH is pharmacologically distinct from its metabolic precursors. Unlike THC, which binds CB1 with a Ki of approximately 5.91 nM, and 11-OH-THC, which binds CB1 with a Ki of approximately 0.37 nM [1], THC-COOH has negligible affinity for both CB1 and CB2 receptors and is therefore non-psychoactive [2]. This lack of CB1 activity is a defining characteristic that makes THC-COOH uniquely suited as a forensic biomarker: its presence confirms cannabis exposure without confounding pharmacological effects.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | THC-COOH: Negligible affinity for CB1 and CB2 receptors (no measurable Ki reported; considered inactive) |
| Comparator Or Baseline | THC: Ki ≈ 5.91 nM at CB1 [1]; 11-OH-THC: Ki ≈ 0.37 nM at CB1 [1] |
| Quantified Difference | >100-fold difference between THC-COOH (no measurable binding) and 11-OH-THC (high-affinity ligand); THC-COOH is pharmacologically inert at cannabinoid receptors |
| Conditions | In vitro radioligand displacement assays using recombinant human CB1 and CB2 receptors |
Why This Matters
For forensic toxicology laboratories, THC-COOH's lack of CB1 activity means its detection is exclusively indicative of cannabis exposure rather than acute pharmacological effect, making it the legally defensible biomarker of choice.
- [1] Pertwee RG, et al. International Union of Basic and Clinical Pharmacology. LXXIX. Cannabinoid receptors and their ligands: beyond CB1 and CB2. Pharmacol Rev. 2010;62(4):588-631. Additional Ki data from Biomolecules & Therapeutics 2024;32:442-450 (THC CB1 Ki = 5.91 nM) and Wikiwand 11-Hydroxy-THC (11-OH-THC CB1 Ki = 0.37 nM). View Source
- [2] McPartland JM, et al. Are cannabidiol and Δ9-tetrahydrocannabivarin negative modulators of the endocannabinoid system? Br J Pharmacol. 2015;172(3):737-753. Cited via Caplan Cannabis 2023. View Source
